molecular formula C20H17N3O4 B5863217 2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

Cat. No.: B5863217
M. Wt: 363.4 g/mol
InChI Key: HLJWHIOJIULYPQ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is an organic compound that features a naphthalene ring, an amide group, and a nitrophenyl group

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14(27-19-11-8-16-4-2-3-5-17(16)12-19)20(24)22-21-13-15-6-9-18(10-7-15)23(25)26/h2-14H,1H3,(H,22,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJWHIOJIULYPQ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide typically involves the reaction of 2-naphthol with 2-bromo-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the naphthyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of an amide group.

    2-naphthalen-2-yloxy-N-(pyridin-3-ylmethylideneamino)propanamide: Similar in structure but contains a pyridinyl group instead of a nitrophenyl group.

Uniqueness

2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is unique due to the presence of both the naphthyl and nitrophenyl groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.